1-Chloro-2-iodo-4-isobutoxybenzene
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Overview
Description
1-Chloro-2-iodo-4-isobutoxybenzene is an organic compound with the molecular formula C10H12ClIO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and an isobutoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-iodo-4-isobutoxybenzene typically involves halogenation and etherification reactions. One common synthetic route includes the following steps:
Halogenation: Starting with a benzene derivative, chlorine and iodine are introduced to the benzene ring through electrophilic aromatic substitution reactions. This step requires the use of halogenating agents such as chlorine gas (Cl2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Etherification: The isobutoxy group is introduced through an etherification reaction. This involves reacting the halogenated benzene with isobutyl alcohol (C4H9OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-iodo-4-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of phenolic derivatives.
Oxidation Reactions: The isobutoxy group can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids.
Reduction Reactions: The halogen atoms can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of dehalogenated products.
Scientific Research Applications
1-Chloro-2-iodo-4-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-4-isobutoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms (chlorine and iodine) can participate in electrophilic substitution reactions, while the isobutoxy group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
1-Chloro-2-iodo-4-isobutoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodobenzene: Lacks the isobutoxy group, making it less versatile in terms of chemical reactivity and applications.
1-Chloro-4-iodobenzene:
1-Chloro-2-iodo-4-nitrobenzene: Contains a nitro group instead of an isobutoxy group, resulting in different chemical properties and applications.
The presence of the isobutoxy group in this compound makes it unique, providing additional sites for chemical reactions and expanding its range of applications in scientific research and industry.
Properties
IUPAC Name |
1-chloro-2-iodo-4-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETALFOUXPMKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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